3-Chloro-N-(4-fluorobenzyl)aniline
Description
3-Chloro-N-(4-fluorobenzyl)aniline is a secondary amine with the molecular formula C₁₃H₁₁ClFN. It features a chloro substituent at the meta position of the aniline ring and a 4-fluorobenzyl group attached to the nitrogen atom. This compound is synthesized via reductive amination or Pd/NiO-catalyzed reactions, as demonstrated in the preparation of structurally similar N-(4-fluorobenzyl)aniline derivatives . Its CAS registry number is 1019540-88-5, and it is commercially available for research purposes . The compound’s structural versatility makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and corrosion inhibitors .
Properties
IUPAC Name |
3-chloro-N-[(4-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-2-1-3-13(8-11)16-9-10-4-6-12(15)7-5-10/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAALBLSPXNWMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-fluorobenzyl)aniline typically involves nucleophilic substitution reactions. One common method is the reaction of 3-chloroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and safety. The reaction conditions are carefully controlled, and the use of continuous flow reactors may be employed to enhance efficiency and scalability. The choice of solvents and reagents is also made considering environmental and economic factors .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-fluorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in organic solvents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Scientific Research Applications
Pharmaceutical Development
3-Chloro-N-(4-fluorobenzyl)aniline serves as a vital intermediate in the synthesis of several pharmaceutical agents. Notably, it plays a role in the development of drugs targeting cancer and inflammatory diseases.
- Case Study: Lapatinib Synthesis
- Lapatinib, an oral medication used for breast cancer treatment, is synthesized using this compound as an intermediate. The compound’s structure facilitates the formation of potent inhibitors that target specific kinases involved in tumor growth.
Table 1: Key Pharmaceutical Applications
| Compound | Target Disease | Role of this compound |
|---|---|---|
| Lapatinib | Breast Cancer | Intermediate for synthesis |
| NEU621 | Trypanosomiasis | Scaffold for drug optimization |
| Various Anti-inflammatories | Inflammatory Diseases | Intermediate for drug development |
Agricultural Chemicals
The compound is also utilized in formulating agrochemicals, including herbicides and fungicides. Its application ensures effective pest control while minimizing environmental impacts.
- Case Study: Herbicide Development
- Research indicates that derivatives of this compound exhibit significant herbicidal activity, making them suitable candidates for developing new agricultural products.
Table 2: Agrochemical Applications
| Agrochemical Type | Active Ingredient | Role of this compound |
|---|---|---|
| Herbicides | Fluorinated Anilines | Active ingredient for pest control |
| Fungicides | Chlorinated Compounds | Enhances efficacy against fungal pathogens |
Material Science
In material science, this compound is employed to develop advanced materials such as polymers and coatings. These materials often exhibit enhanced thermal and chemical resistance.
- Case Study: Polymer Development
- Research has shown that incorporating this compound into polymer matrices improves their mechanical properties and stability under various environmental conditions.
Table 3: Material Science Applications
| Material Type | Application | Role of this compound |
|---|---|---|
| Polymers | Coatings | Enhances thermal stability |
| Composites | Structural Materials | Improves mechanical properties |
Biochemical Research
The compound acts as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activity and cellular processes. This application is crucial for advancements in molecular biology.
- Case Study: Enzyme Activity Studies
- Investigations into enzyme kinetics have utilized derivatives of this compound to elucidate mechanisms of action and interactions within biological systems.
Table 4: Biochemical Research Applications
| Research Area | Specific Application | Role of this compound |
|---|---|---|
| Enzyme Kinetics | Activity Assays | Reagent for studying enzyme interactions |
| Cellular Processes | Signal Transduction | Investigates pathways involved in cell signaling |
Mechanism of Action
The mechanism by which 3-Chloro-N-(4-fluorobenzyl)aniline exerts its effects involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Reactivity and Electronic Effects
- Chlorine vs. Fluorine Substituents: The electron-withdrawing chloro group at the meta position in this compound enhances electrophilic substitution resistance compared to the non-chlorinated analogue N-(4-fluorobenzyl)aniline. This increases thermal stability and alters solubility .
- Positional Isomerism : Moving the chloro group from meta (as in this compound) to para (as in 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline) reduces steric hindrance, improving reactivity in nucleophilic substitutions .
- Methyl vs. Fluoro-Benzyl Groups : The methyl substituent in 3-Chloro-4-methyl-N-(4-methylbenzyl)aniline increases lipophilicity, making it more suitable for hydrophobic interactions in material science applications compared to the fluoro-benzyl variant .
Corrosion Inhibition Efficiency
Quantum chemical studies on chloro-substituted benzylideneanilines reveal that substituent positions critically influence corrosion inhibition. For example:
- 3-Chloro-N-(4-methoxybenzylidene)aniline (3-CNMBA) : Exhibits higher inhibition efficiency (73%) for zinc corrosion than its ortho- and para-chloro isomers due to optimal Fukui function values and local softness, which enhance adsorption on metal surfaces .
Biological Activity
Overview
3-Chloro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H11ClFNO. It is a derivative of aniline, characterized by the presence of a chlorine atom and a fluorobenzyl group, which significantly influences its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and as a biochemical probe.
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 3-chloroaniline with 4-fluorobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate, often conducted in solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | 3-chloro-N-[(4-fluorophenyl)methyl]aniline |
| Molecular Formula | C13H11ClFNO |
| Molecular Weight | 251.68 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorine and fluorine substituents on the aromatic ring can enhance binding affinity to enzymes or receptors, modulating various biochemical pathways. This compound has shown potential in:
- Antimicrobial Activity : It has been noted for its effectiveness against certain bacterial strains, potentially due to its structural characteristics that allow it to penetrate bacterial membranes .
- Antiviral Activity : Research indicates that derivatives of this compound may exhibit inhibitory effects against viruses such as MERS-CoV, suggesting its role in antiviral drug development .
Biological Studies and Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Studies : In vitro studies have demonstrated that compounds similar to this compound possess antibacterial properties against strains like Staphylococcus aureus and Chromobacterium violaceum. The structure-activity relationship (SAR) indicates that halogenated anilines can enhance antimicrobial activity by altering membrane permeability .
- Antiviral Activity : A study highlighted that derivatives of this compound were effective against MERS-CoV, showing a significant inhibitory concentration (IC50 = 0.157 μM) without cytotoxic effects. This positions the compound as a candidate for further antiviral research .
- Enzyme Interaction Studies : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, particularly those involved in metabolic pathways. Its unique structural features allow for selective binding, making it valuable in enzymatic studies.
Case Study 1: Antimicrobial Efficacy
In a comparative study examining various aniline derivatives, this compound was found to inhibit bacterial growth more effectively than its non-halogenated counterparts. The study measured minimum inhibitory concentrations (MIC), revealing that halogen substitution significantly enhances activity against resistant strains.
Case Study 2: Antiviral Screening
A high-throughput screening identified several quinazoline derivatives with structural similarities to this compound as potent inhibitors of MERS-CoV. These findings suggest that modifications in the aniline structure can lead to enhanced antiviral properties, warranting further exploration into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-N-(4-fluorobenzyl)aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination using a palladium-based catalyst. For example, combining aniline derivatives (e.g., 3-chloroaniline) with 4-fluorobenzaldehyde in the presence of Pd/NiO under hydrogen yields N-(4-fluorobenzyl)aniline derivatives with >95% purity and 97% isolated yield . Substituting the aldehyde with fluorinated analogs and optimizing stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde) improves efficiency. Reaction temperature (25°C) and hydrogen pressure are critical for minimizing side products like over-alkylated amines .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are key. For example, H NMR in CDCl shows characteristic signals: δ 7.35–7.31 (m, 2H, aromatic), δ 4.29 (s, 2H, benzyl-CH), and δ 4.03 (br s, 1H, NH) . High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 252.03 for a related chloro-fluorobenzyl aniline derivative) . Discrepancies in integration or unexpected peaks may indicate impurities or regioisomers.
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodology : Solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) guide purification and storage. The compound’s stability under ambient conditions can be assessed via accelerated degradation studies (e.g., exposure to light, heat, or humidity). For instance, halogenated anilines often exhibit limited aqueous solubility but high stability in inert atmospheres .
Advanced Research Questions
Q. How do electronic effects of the chloro and fluorobenzyl substituents influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodology : The chloro group at the meta position acts as a weak electron-withdrawing group, directing electrophilic substitution to the para position relative to the amine. The fluorobenzyl moiety enhances lipophilicity, impacting reaction kinetics in SNAr (nucleophilic aromatic substitution). Computational studies (e.g., DFT) can map charge distribution and predict reactive sites . Experimental validation via regioselective bromination or nitration confirms theoretical predictions .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor effects) for structurally similar compounds?
- Methodology : Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity vs. IC for cytotoxicity) are essential. For example, this compound derivatives may show antimicrobial activity at 10–50 µM but require structural modifications (e.g., adding trifluoromethyl groups) to enhance antitumor potency . Meta-analysis of structure-activity relationships (SAR) identifies substituents critical for target specificity .
Q. How can computational tools (e.g., molecular docking) predict the binding affinity of this compound to biological targets like bacterial MurA enzymes?
- Methodology : Docking simulations using software like AutoDock Vina or Schrödinger Suite assess interactions between the compound and enzyme active sites. For example, the chloro and fluorobenzyl groups may form halogen bonds with residues like Asp305 in E. coli MurA. Experimental validation via enzyme inhibition assays (e.g., IC determination) refines computational predictions .
Q. What experimental approaches address discrepancies in synthetic yields reported across studies (e.g., 62% vs. 97%)?
- Methodology : Systematic optimization of catalyst loading (e.g., 1.1 wt% Pd/NiO vs. 5% Pd/C), solvent choice (e.g., methanol vs. THF), and reaction time (10 hours vs. 24 hours) can reconcile yield differences . Design of Experiments (DoE) models identify critical parameters (e.g., temperature, hydrogen pressure) and their interactions .
Key Research Recommendations
- Prioritize DFT studies to map substituent effects on electronic properties .
- Use orthogonal purification (e.g., column chromatography followed by recrystallization) to resolve regioisomeric impurities .
- Explore in vivo pharmacokinetics to assess bioavailability limitations posed by fluorobenzyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
